2,4-Dimercaptophenol
Overview
Description
2,4-Dimercaptophenol is an organic compound characterized by the presence of two mercapto groups (-SH) attached to a benzene ring. This compound is known for its significant role in various chemical reactions and applications, particularly due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimercaptophenol can be synthesized through several methods. One common approach involves the sulfonation of phenol followed by nitration. The process typically includes:
Sulfonation: Phenol is treated with sulfuric acid at elevated temperatures (around 110°C) to form phenol sulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation and nitration processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimercaptophenol undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiophenols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiophenols.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2,4-Dimercaptophenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential in biological assays and as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in detoxification processes.
Industry: Utilized in the production of polymers, resins, and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 2,4-Dimercaptophenol exerts its effects involves the interaction of its mercapto groups with various molecular targets. These interactions can lead to the formation of stable complexes with metals, making it useful in chelation therapy. The compound can also participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
4-Mercaptophenol: Similar structure but with only one mercapto group.
2,4-Dinitrophenol: Differing functional groups leading to distinct chemical properties.
2,4-Dichlorophenol: Chlorine substituents instead of mercapto groups.
Uniqueness: 2,4-Dimercaptophenol is unique due to the presence of two mercapto groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality allows it to form more complex structures and participate in a broader range of applications compared to its analogs .
Properties
IUPAC Name |
2,4-bis(sulfanyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS2/c7-5-2-1-4(8)3-6(5)9/h1-3,7-9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTWSPVMZDUPJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)S)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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